molecular formula C13H8N4OS B5944148 2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5944148
M. Wt: 268.30 g/mol
InChI Key: YCYUKRAMEXFHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features both furan and thiophene rings fused with a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient methodology for the preparation of triazolo[1,5-a]pyrimidine derivatives involves a one-pot catalyst-free procedure at room temperature. This method typically uses dibenzoylacetylene and triazole derivatives . The reaction conditions are mild, and the yields are generally excellent.

Industrial Production Methods

While specific industrial production methods for 2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of furan and thiophene rings with a triazolopyrimidine core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

2-(furan-2-yl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c1-2-11(18-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-19-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYUKRAMEXFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.